2,3-dichloro-6-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a white crystalline solid with a melting point of 114-116°C and is sparingly soluble in water. Dicamba is widely used as a herbicide in agriculture due to its ability to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicamba can be synthesized through several methods, including the chlorination of 2-methoxybenzoic acid followed by oxidation. One common synthetic route involves the reaction of 2-methoxybenzoic acid with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, dicamba is produced on a large scale using continuous flow reactors. The process involves the chlorination of 2-methoxybenzoic acid under controlled conditions to ensure high yield and purity. The resulting product is then purified through crystallization and filtration to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Dicamba undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its use in different applications.
Common Reagents and Conditions:
Oxidation: Dicamba can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of dicamba can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involving dicamba typically use nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: Oxidation of dicamba can lead to the formation of dicamba derivatives with higher oxidation states.
Reduction: Reduction of dicamba can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted dicamba derivatives.
Scientific Research Applications
Dicamba has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for synthesizing other organic compounds. In biology, dicamba is used as a selective herbicide to control weed growth in crops. In medicine, it has been studied for its potential use in treating certain types of cancer. In industry, dicamba is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
. It binds to auxin receptors in plants, leading to uncontrolled growth and eventually plant death. The molecular targets of dicamba include auxin receptors and related signaling pathways.
Comparison with Similar Compounds
Dicamba is similar to other chlorinated benzoic acids, such as 3,6-dichloro-2-methoxybenzoic acid and 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid. dicamba is unique in its herbicidal properties and its ability to control broadleaf weeds effectively. Other similar compounds may have different applications and mechanisms of action.
Properties
CAS No. |
55776-06-2 |
---|---|
Molecular Formula |
C8H6Cl2O3 |
Molecular Weight |
221 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.